5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be an azide derivative of 3-fluorobenzyl and an alkyne derivative of 4-methoxybenzyl.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group.
Carboxamide Formation: The carboxamide group is typically formed by reacting the triazole derivative with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class include 1-benzyl-1H-1,2,3-triazole and 1-(4-methoxyphenyl)-1H-1,2,3-triazole.
Fluorobenzyl Derivatives: Compounds such as 3-fluorobenzylamine and 3-fluorobenzyl alcohol share the fluorobenzyl moiety.
Methoxybenzyl Derivatives: Examples include 4-methoxybenzylamine and 4-methoxybenzyl alcohol.
Uniqueness
The uniqueness of 5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorobenzyl and methoxybenzyl groups, along with the triazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-26-15-7-5-12(6-8-15)10-21-18(25)16-17(20)24(23-22-16)11-13-3-2-4-14(19)9-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNCSKKESYQSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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